molecular formula C24H24N4O10 B11482156 ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11482156
M. Wt: 528.5 g/mol
InChI Key: YQPLJSBZYROZST-GATIEOLUSA-N
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Description

ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, an oxazole ring, and multiple functional groups, making it a subject of interest for chemists and researchers.

Properties

Molecular Formula

C24H24N4O10

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 5-[[6,7-dimethoxy-4-[(Z)-[(3-nitrobenzoyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H24N4O10/c1-4-35-24(30)18-10-15(38-27-18)9-16-17(20-22(37-12-36-20)21(34-3)19(16)33-2)11-25-26-23(29)13-6-5-7-14(8-13)28(31)32/h5-8,11,15H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11-

InChI Key

YQPLJSBZYROZST-GATIEOLUSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N\NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzodioxole and oxazole rings. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, can be employed to form carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the process is cost-effective and environmentally friendly. This may include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to increase yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the nitro group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE: Shares the dimethoxy and dihydroisoquinoline moieties.

    3-NITROPHENYLFORMAMIDE: Contains the nitrophenyl and formamide groups.

    BENZODIOXOLE DERIVATIVES: Compounds with similar benzodioxole structures.

Uniqueness

ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

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